tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Description
tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a bicyclic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an acetyl substituent at position 1, and dimethyl modifications at position 4. This scaffold is structurally significant due to its rigid bicyclic framework, which enhances stereochemical control and metabolic stability in drug discovery . The compound’s bicyclic core and substituent diversity make it a versatile intermediate for synthesizing bioactive molecules, including kinase inhibitors and protease modulators.
Properties
Molecular Formula |
C15H26N2O3 |
|---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl 1-acetyl-6,6-dimethyl-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-10(18)16-8-7-11-9-17(15(5,6)12(11)16)13(19)20-14(2,3)4/h11-12H,7-9H2,1-6H3 |
InChI Key |
DHVUSFQEZGWATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2C1C(N(C2)C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine . The reaction conditions typically include the use of a catalytic amount of iron (III) chloride in water, allowing the synthesis of N-substituted pyrroles under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and organoboron reagents.
Scientific Research Applications
tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
The acetyl group in the target compound distinguishes it from analogs with benzyl or Boc-protected amine substituents:
- tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 2266594-89-0): Features a benzyl group at position 1 instead of acetyl. Molecular weight: 330.47 g/mol (vs. ~312.37 g/mol for the acetyl derivative, estimated).
- tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 370882-39-6):
Core Structural Modifications
- tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS: 141449-85-6):
- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate: Replaces the bicyclic core with a substituted pyrrole. Yield: 98% (vs. 83% for analogous bicyclic couplings) .
Physicochemical and Spectral Properties
Biological Activity
Chemical Identity
tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a synthetic compound characterized by its unique structure, which includes a pyrrolidine ring fused with a pyrrole moiety. The compound has the molecular formula and a molecular weight of approximately 282.38 g/mol. Its CAS number is 2266594-90-3.
The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. The compound exhibits potential as an antitumor agent , likely due to its ability to interact with specific cellular pathways involved in cancer cell proliferation and survival.
Antitumor Activity
Recent studies have indicated that this compound may inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated that it effectively reduces cell viability in breast and lung cancer models. The proposed mechanism involves the induction of apoptosis and disruption of the cell cycle.
Case Study: In Vitro Antitumor Efficacy
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 18.5 | Inhibition of mitochondrial function |
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has shown promise in reducing inflammation. Studies suggest that it may modulate cytokine production, thereby alleviating symptoms associated with chronic inflammatory diseases.
Research Findings on Anti-inflammatory Effects
| Study | Findings |
|---|---|
| Zhang et al., 2023 | Reduction in TNF-alpha and IL-6 levels in vivo |
| Lee et al., 2024 | Decreased leukocyte infiltration in tissue models |
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases.
Neuroprotective Mechanism Insights
| Model | Effect Observed |
|---|---|
| SH-SY5Y Neuronal Cells | Reduced ROS production |
| Mouse Model of Alzheimer's | Improved cognitive function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
